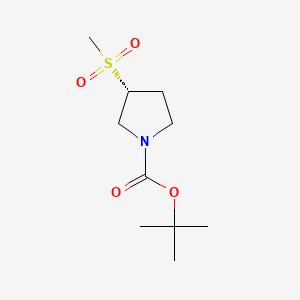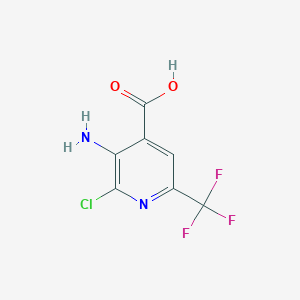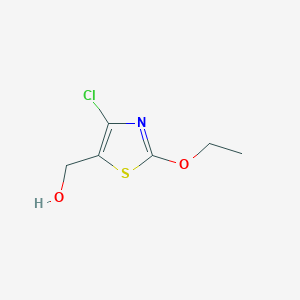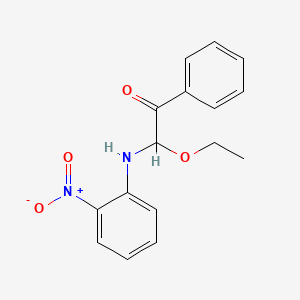
2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone typically involves the reaction of 2-nitroaniline with ethyl 2-bromo-2-phenylacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitroaniline acts as a nucleophile, displacing the bromide ion from the ethyl 2-bromo-2-phenylacetate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products
Reduction of Nitro Group: 2-Ethoxy-2-(2-aminoanilino)-1-phenylethanone.
Reduction of Carbonyl Group: 2-Ethoxy-2-(2-nitroanilino)-1-phenylethanol.
Substitution of Ethoxy Group: Products depend on the nucleophile used.
Scientific Research Applications
2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylethanone moiety may also contribute to its activity by interacting with enzymes or receptors involved in key biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-2-(2-aminoanilino)-1-phenylethanone
- 2-Ethoxy-2-(2-nitroanilino)-1-phenylethanol
- 2-(2-Ethoxyethoxy)ethanol
- 2-(2-Ethoxy-2-oxoethyl)-2-hydroxysuccinic acid
Uniqueness
2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone is unique due to the presence of both a nitroanilino group and a phenylethanone moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .
Properties
CAS No. |
54934-78-0 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-ethoxy-2-(2-nitroanilino)-1-phenylethanone |
InChI |
InChI=1S/C16H16N2O4/c1-2-22-16(15(19)12-8-4-3-5-9-12)17-13-10-6-7-11-14(13)18(20)21/h3-11,16-17H,2H2,1H3 |
InChI Key |
QLWSJNGZUXCMGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C1=CC=CC=C1)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


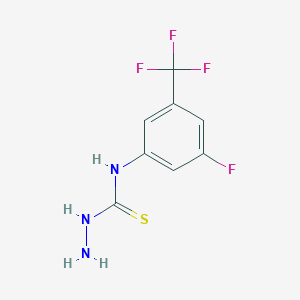
![N-([1,1'-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13924633.png)
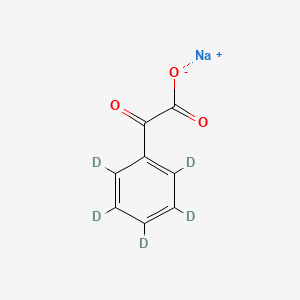
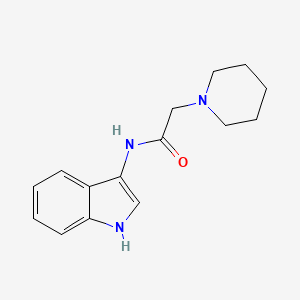


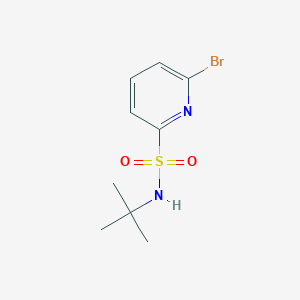

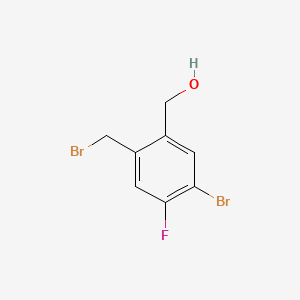
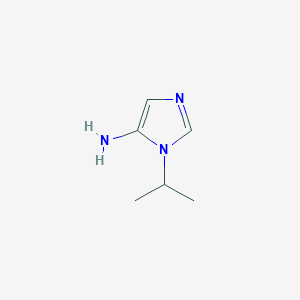
![5-[3-[(Trifluoroacetyl)amino]propyl]uridine](/img/structure/B13924694.png)
